molecular formula C20H18O B2432686 4-(Benzyloxy)-4'-methylbiphenyl CAS No. 449737-22-8

4-(Benzyloxy)-4'-methylbiphenyl

Cat. No.: B2432686
CAS No.: 449737-22-8
M. Wt: 274.363
InChI Key: CMGHZUIDZJHDCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(Benzyloxy)-4’-methylbiphenyl involves various reactions. For instance, 4-(benzyloxy)-2-hydroxybenzaldehyde has been used in the synthesis of transition metal complexes derived from Schiff base ligands . Another study reports on the reactions of bromonium ions with acceptor olefins, which could be relevant to understanding the reactivity of the compound .

Scientific Research Applications

Liquid Crystalline Phases

A novel class of amphiphilic mesogens, including 4-(Benzyloxy)-4'-methylbiphenyl derivatives, has been shown to display thermotropic and lyotropic smectic and columnar mesophases. This behavior is due to microsegregation of hydrophilic regions from all-aromatic segments without the need for a flexible alkyl chain (Kölbel, Tschierske, & Diele, 1998).

Synthesis Efficiency and Green Chemistry

The synthesis of 4-(Benzyloxy) propiophenone, an important active pharmaceutical intermediate (API), was achieved through an environmentally friendly process. This process involved liquid–liquid–liquid phase-transfer catalysis, which is more efficient and less polluting than traditional methods (Yadav & Sowbna, 2012).

Photooxygenation and Electron Transfer

The photooxygenation of biphenyl derivatives, including 4-methylbiphenyl, was studied. This process involves a one-electron transfer and results in the production of benzoic acid and its derivatives. The study also noted the effects of additives like Mg(CIO4)2 on the photooxygenation rates (Tamai, Mizuno, Hashida, & Otsuji, 1991).

Anti-Tubercular Applications

A series of derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized and evaluated for anti-tubercular activity. Most compounds showed promising activity, with non-cytotoxic nature against the human cancer cell line HeLa. These findings suggest potential in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Optical Storage and Polymer Science

Compounds like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), synthesized using this compound derivatives, have applications in optical storage. The study of these compounds revealed cooperative motion in amorphous polymers, important for developing new materials with specific optical properties (Meng, Natansohn, Barrett, & Rochon, 1996).

Mechanism of Action

Target of Action

The primary target of 4-(Benzyloxy)-4’-methylbiphenyl, also known as Monobenzone , is the melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Monobenzone interacts with its target, the melanocytes, by increasing the excretion of melanin . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .

Biochemical Pathways

The biochemical pathway affected by Monobenzone is the melanin synthesis pathway . By increasing the excretion of melanin from the melanocytes, Monobenzone disrupts the normal balance of melanin production and distribution in the skin .

Pharmacokinetics

It is known that monobenzone is applied topically and is practically insoluble in water .

Result of Action

The result of Monobenzone’s action is a depigmenting effect on the skin . This can lead to a permanent loss of skin color, a condition known as vitiligo . This effect is used medically to treat vitiligo by depigmenting the normal skin surrounding vitiliginous lesions .

Action Environment

The action, efficacy, and stability of Monobenzone can be influenced by various environmental factors. For example, light exposure can reduce the depigmenting effect of the drug . Furthermore, the pH level of the skin can also affect the drug’s efficacy .

Properties

IUPAC Name

1-methyl-4-(4-phenylmethoxyphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)21-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGHZUIDZJHDCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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